Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

This ethyl ester provides a built-in prodrug element and eliminates the need for esterification of the free acid, saving one synthetic step per analog. The C5‑bromine enables late‑stage Suzuki diversification without protecting‑group manipulation, making it a strategic intermediate for IRAK4, JAK, and PARP‑1 inhibitor programs as well as PROTAC development.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 2490400-74-1
Cat. No. B2624500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate
CAS2490400-74-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2N1N=CC=C2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-7(11)8-4-3-5-12-13(8)9/h3-6H,2H2,1H3
InChIKeyHLBATLDZHYUDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate (CAS 2490400-74-1): Differentiated Synthetic Intermediate for Heterocyclic Library Synthesis


Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate (CAS 2490400-74-1) is a brominated N-bridgehead heterocyclic building block featuring a fused pyrrolo[1,2-b]pyridazine core with an ethyl ester at C7 and a bromine atom at C5 . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinases such as IRAK4 and JAK, as well as PARP-1, where the C5 bromine provides a versatile synthetic handle for palladium-catalyzed cross-coupling diversification .

Why In-Class Pyrrolo[1,2-b]pyridazine Analogs Cannot Simply Replace Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate in Synthesis


Within the pyrrolo[1,2-b]pyridazine family, the position and identity of substituents critically govern both downstream synthetic compatibility and biological target engagement . The C5 bromine substituent is uniquely positioned for Suzuki-Miyaura cross-coupling, enabling regioselective C–C bond formation that cannot be replicated by C6- or C7-substituted analogs . Furthermore, the ethyl ester at C7 offers a protected carboxylate that is orthogonal to the C5 bromide, allowing sequential functionalization without protecting-group manipulation required for the free carboxylic acid analog (CAS 1935388-99-0). Substituting the ethyl ester with a methyl ester alters solubility and transesterification behavior, while replacement with a nitrile eliminates the carboxylate-derived hydrogen-bonding capacity entirely.

Quantitative Differentiation Evidence for Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate vs. Closest Analogs


C5 Bromine Enables Regioselective Suzuki-Miyaura Cross-Coupling Unavailable to C6-Bromo or C7-Substituted Analogs

The C5 bromine in pyrrolo[1,2-b]pyridazine scaffolds participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, enabling direct C5-arylation . In contrast, the C6-bromo analog (6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine) requires sequential site-selective coupling strategies to differentiate chloro vs. bromo reactivity, adding synthetic steps . The C7-ethyl ester in the target compound remains intact during C5 coupling, whereas the free carboxylic acid analog (CAS 1935388-99-0) requires ester protection prior to coupling to avoid catalyst poisoning.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Molecular Weight and Lipophilicity Differentiate Ethyl Ester from Free Acid and Nitrile Analogs for Pharmacokinetic Optimization

The molecular weight (269.09 g/mol) and calculated lipophilicity of the ethyl ester analog position it within a distinct physicochemical space compared to the free acid (MW 241.04 g/mol) and nitrile (MW 222.04 g/mol) derivatives . While direct measured logP/logD data for the target compound are not publicly available, the ethyl ester moiety increases lipophilicity relative to the carboxylic acid, enhancing membrane permeability for cell-based assays, and provides a masked carboxylate that can be unmasked by esterase activity or basic hydrolysis when the free acid is required for target engagement .

Drug Design Physicochemical Properties PK Optimization

The C5-Bromo Substituent Provides a Superior Leaving Group for Cross-Coupling Relative to C5-Chloro in Pyrrolo[1,2-b]pyridazine Series

In palladium-catalyzed cross-coupling reactions, the C–Br bond (bond dissociation energy ~281 kJ/mol for aryl bromides) is intrinsically more reactive than the C–Cl bond (BDE ~397 kJ/mol), enabling milder coupling conditions and broader substrate scope . This general principle applies to the pyrrolo[1,2-b]pyridazine series, where bromo-substituted derivatives serve as preferred coupling partners relative to chloro-substituted analogs . While no direct head-to-head coupling yield comparison for the exact target compound vs. its 5-chloro analog has been published, the well-established reactivity hierarchy (Ar–I > Ar–Br >> Ar–Cl) means that the 5-bromo derivative can participate in Suzuki, Stille, and Buchwald-Hartwig couplings under conditions where the corresponding 5-chloro derivative would require higher temperatures, stronger bases, or specialized ligands, potentially compromising functional group tolerance .

Cross-Coupling Reactivity Bromo vs. Chloro Synthetic Efficiency

The C7 Ethyl Ester Permits Direct Hydrolysis-Based Deprotection to the Carboxylic Acid for Late-Stage Functionalization

The ethyl ester at C7 serves as a masked carboxylic acid that can be unmasked via basic hydrolysis (e.g., LiOH, THF/H₂O) to yield 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid . This deprotection strategy is orthogonal to the C5-bromine handle, enabling a synthetic sequence of (i) C5 cross-coupling, (ii) ester hydrolysis to free acid, (iii) amide coupling to install diverse amine capping groups. The free acid analog (CAS 1935388-99-0) cannot execute this sequence in reverse order without protecting-group chemistry, reducing step economy .

Prodrug Strategy Late-Stage Functionalization Protecting Group Chemistry

Purity Benchmarking: Commercially Available Batches of Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate Meet ≥98% Purity Specification

Commercially sourced Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate (CAS 2490400-74-1) is supplied at ≥98% purity by reputable vendors such as Leyan (乐研) . This purity level is comparable to the free acid analog (5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid, 98% purity) and the nitrile analog (5-bromopyrrolo[1,2-b]pyridazine-7-carbonitrile, 98% purity) , indicating consistent quality across the 5-bromo-7-substituted pyrrolo[1,2-b]pyridazine series from established suppliers.

Quality Control Vendor Purity Procurement

Pyrrolo[1,2-b]pyridazine Scaffold Is a Privileged Chemotype in IRAK4 Inhibitor Patents, with the C5-Bromo-7-ester Substitution Pattern Representing a Preferred Intermediate Class

Multiple patent families from Gilead Sciences, BioCryst Pharmaceuticals, and Merck Sharp & Dohme disclose pyrrolo[1,2-b]pyridazine derivatives as IRAK4 and JAK kinase inhibitors, with the C5-aryl and C7-amide/carboxylate substitution patterns being highly represented . The target compound embodies the core intermediate structure from which these patented inhibitors are elaborated: C5-bromo enables diversification to C5-aryl/heteroaryl via cross-coupling, while C7-COOEt provides a protected carboxylate for late-stage amidation . In the IRAK4 series, elaborated pyrrolo[1,2-b]pyridazine-7-carboxamides achieve IC₅₀ values as low as 27 nM against IRAK4 , establishing the scaffold's potency precedent.

Kinase Inhibition IRAK4 Patent Analysis

Optimal Deployment Scenarios for Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate (CAS 2490400-74-1)


Kinase-Focused Fragment Elaboration and Library Synthesis

The target compound serves as an ideal starting material for synthesizing focused libraries of pyrrolo[1,2-b]pyridazine-7-carboxamides as IRAK4 or JAK kinase inhibitors. The C5-bromine can be diversified via parallel Suzuki coupling with a panel of (hetero)arylboronic acids, followed by ester hydrolysis and amide coupling to generate 50–200 compound libraries for SAR exploration . The orthogonality of C5-Br and C7-COOEt avoids protecting group manipulation, enabling automated library synthesis workflows.

Late-Stage Functionalization in Medicinal Chemistry Optimization

When a medicinal chemistry program has identified a pyrrolo[1,2-b]pyridazine-7-carboxylate core as a key pharmacophore, procurement of the pre-formed ethyl ester eliminates the need for esterification of the free acid, saving one synthetic step per analog. The C5-bromo handle permits late-stage introduction of aryl/heteroaryl groups to modulate potency, selectivity, and ADME properties without resynthesizing the core .

Prodrug Design and Pharmacokinetic Optimization Studies

The ethyl ester moiety provides a built-in prodrug element. In cell-based assays where the free carboxylic acid (CAS 1935388-99-0) exhibits poor membrane permeability, the ethyl ester analog can serve as a cell-permeable precursor that undergoes intracellular esterase-mediated hydrolysis to release the active acid form . This enables PK/PD studies without separate synthesis of a dedicated prodrug.

Building Block for PROTAC and Targeted Protein Degradation Platforms

The pyrrolo[1,2-b]pyridazine-7-carboxylate scaffold has been disclosed in IRAK4-targeted protein degradation patents . The target compound's C5-bromine can be elaborated to install a linker attachment point, while the C7-ester can be converted to an amide-linked E3 ligase recruiting element, making it a strategic intermediate for PROTAC development programs.

Quote Request

Request a Quote for Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.